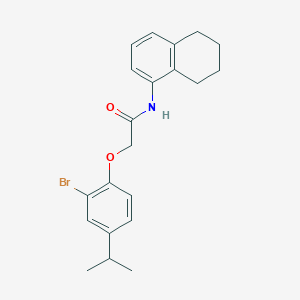![molecular formula C18H19ClF3N3O5S2 B296755 2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B296755.png)
2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied in the field of cancer research. It is a potent inhibitor of the protein kinase BTK, which is a key component of the B-cell receptor signaling pathway. This pathway is critical for the survival and proliferation of B-cells, which are a type of white blood cell that play a crucial role in the immune system.
Mechanism of Action
2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide works by inhibiting the activity of the protein kinase BTK, which is a key component of the B-cell receptor signaling pathway. This pathway is critical for the survival and proliferation of B-cells, and its dysregulation has been implicated in the development of various types of cancer. By inhibiting BTK, 2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide blocks the downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide has been shown to have potent activity against cancer cells in vitro and in vivo. It has also been shown to have a favorable safety profile in preclinical and clinical trials, with no significant toxicity or adverse effects reported.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide is its specificity for BTK, which makes it a highly targeted and effective inhibitor of the B-cell receptor signaling pathway. However, its potency and selectivity may also pose some limitations in terms of off-target effects and potential resistance mechanisms.
Future Directions
There are several future directions for the development and application of 2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide in cancer research. These include:
1. Combination therapy: 2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide may be used in combination with other targeted therapies or immunotherapies to enhance its efficacy and overcome potential resistance mechanisms.
2. Biomarker identification: The identification of biomarkers that predict response to 2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide may help to select patients who are most likely to benefit from this treatment.
3. Clinical trials in other cancer types: 2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide has shown promising results in B-cell lymphomas and leukemias, but its efficacy in other cancer types remains to be explored.
4. Development of second-generation inhibitors: The development of more potent and selective inhibitors of BTK may further enhance the efficacy and safety of this approach.
In conclusion, 2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide is a promising small molecule inhibitor that has shown potent activity against cancer cells in preclinical and clinical trials. Its specificity for BTK makes it a highly targeted and effective inhibitor of the B-cell receptor signaling pathway. Future research directions include combination therapy, biomarker identification, clinical trials in other cancer types, and the development of second-generation inhibitors.
Synthesis Methods
The synthesis of 2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide involves several steps, including the preparation of intermediate compounds and the final coupling of these compounds to form the target molecule. The exact details of the synthesis method are proprietary information and have not been published in the scientific literature.
Scientific Research Applications
2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including B-cell lymphomas and leukemias. It has shown promising results in inhibiting the growth and survival of cancer cells, both in vitro and in vivo.
properties
Molecular Formula |
C18H19ClF3N3O5S2 |
|---|---|
Molecular Weight |
513.9 g/mol |
IUPAC Name |
2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]-N-[3-[methyl(methylsulfonyl)amino]phenyl]acetamide |
InChI |
InChI=1S/C18H19ClF3N3O5S2/c1-24(31(2,27)28)14-6-4-5-13(10-14)23-17(26)11-25(32(3,29)30)16-9-12(18(20,21)22)7-8-15(16)19/h4-10H,11H2,1-3H3,(H,23,26) |
InChI Key |
RARVAKOMYKPSOR-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC(=C1)NC(=O)CN(C2=C(C=CC(=C2)C(F)(F)F)Cl)S(=O)(=O)C)S(=O)(=O)C |
Canonical SMILES |
CN(C1=CC=CC(=C1)NC(=O)CN(C2=C(C=CC(=C2)C(F)(F)F)Cl)S(=O)(=O)C)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Methyl 2-{[(2-bromo-4-isopropylphenoxy)acetyl]amino}benzoate](/img/structure/B296677.png)


![2-[2-Bromo-4-(propan-2-yl)phenoxy]-1-(pyrrolidin-1-yl)ethanone](/img/structure/B296685.png)
![ethyl 2-amino-4-{2-[(4-chlorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B296686.png)
![methyl 2-amino-4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-7-hydroxy-4H-chromene-3-carboxylate](/img/structure/B296688.png)
![methyl 2-amino-4-[3-ethoxy-4-(naphthalen-2-ylmethoxy)phenyl]-7-hydroxy-4H-chromene-3-carboxylate](/img/structure/B296690.png)
![methyl 2-amino-4-[4-(benzyloxy)-2-bromo-5-ethoxyphenyl]-7-hydroxy-4H-chromene-3-carboxylate](/img/structure/B296691.png)
![methyl 2-amino-4-{2-[(4-bromobenzyl)oxy]phenyl}-7-hydroxy-4H-chromene-3-carboxylate](/img/structure/B296692.png)
![methyl 2-amino-4-[4-[(2-fluorophenyl)methoxy]phenyl]-7-hydroxy-4H-chromene-3-carboxylate](/img/structure/B296693.png)
![ethyl 6-amino-5-cyano-4-{4-[(2-cyanobenzyl)oxy]-3-ethoxy-5-iodophenyl}-2-methyl-4H-pyran-3-carboxylate](/img/structure/B296694.png)